Ezatiostat works by inhibiting an enzyme called glutathione S-transferase P1-1 (GSTP1-1). GSTP1-1 plays a role in detoxifying harmful substances and protecting cells from oxidative stress. In MDS, abnormal GSTP1-1 activity has been observed. Ezatiostat is thought to target these abnormal cells by reducing their detoxification capacity and increasing their susceptibility to cell death. [1]
Preclinical studies have shown that ezatiostat can inhibit the growth of MDS cells in laboratory models. [1] Additionally, ezatiostat has demonstrated the ability to reduce oxidative stress and increase apoptosis (programmed cell death) in MDS cells. [2]
Ezatiostat has been evaluated in several clinical trials, primarily focused on patients with MDS. These trials have shown promising results, with some patients experiencing improvements in blood cell counts and a reduction in transfusion requirements. [3, 4]